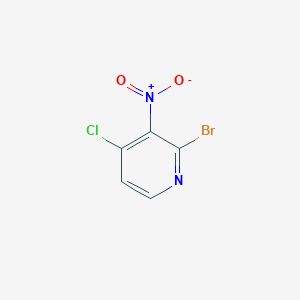

2-Bromo-4-chloro-3-nitropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

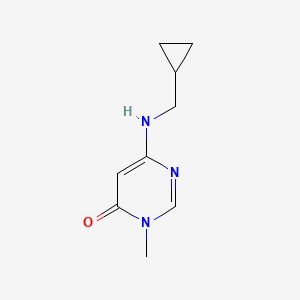

2-Bromo-4-chloro-3-nitropyridine is a chemical compound with the molecular formula C5H2BrClN2O2 . It has a molecular weight of 237.44 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .

Synthesis Analysis

The synthesis of nitropyridines, such as 2-Bromo-4-chloro-3-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis

The InChI code for 2-Bromo-4-chloro-3-nitropyridine is 1S/C5H2BrClN2O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis

2-Bromo-4-chloro-3-nitropyridine is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .Aplicaciones Científicas De Investigación

Synthesis of Imidazo[4,5-b]pyridine Skeleton

2-Bromo-4-chloro-3-nitropyridine is used in the synthesis of imidazo[4,5-b]pyridine skeleton via a tandem reaction in H2O-IPA medium . This method involves an SNAr reaction with substituted primary amines followed by the in situ nitro group reduction and subsequent heteroannulation with substituted aromatic aldehydes .

Synthesis of 3-nitropyridine-2-carbonitrile

2-Bromo-4-chloro-3-nitropyridine is used in the synthesis of 3-nitropyridine-2-carbonitrile . This compound is an important intermediate in the synthesis of various pharmaceuticals .

Synthesis of Pyrrolo [3,2- b ]pyridine

2-Bromo-4-chloro-3-nitropyridine is used in the synthesis of pyrrolo [3,2- b ]pyridine . This compound is a key intermediate in the synthesis of various bioactive molecules .

Synthesis of 3- (hetero)arylated phenothiazines

2-Bromo-4-chloro-3-nitropyridine is used in the synthesis of 3- (hetero)arylated phenothiazines . These compounds have a wide range of applications in medicinal chemistry .

Synthesis of 7-anilino-6-azaindole-1-benznesulfonamides

2-Bromo-4-chloro-3-nitropyridine is used in the synthesis of 7-anilino-6-azaindole-1-benznesulfonamides . These compounds are important intermediates in the synthesis of various pharmaceuticals .

Synthesis of boc-protected (piperazin-1-ylmethyl)biaryls

2-Bromo-4-chloro-3-nitropyridine is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .

Synthesis of 2-pyridyl analogs

2-Bromo-4-chloro-3-nitropyridine is used in the synthesis of 2-pyridyl analogs . These compounds are important intermediates in the synthesis of various pharmaceuticals .

Synthesis of Agrochemicals and Dyestuffs

2-Bromo-4-chloro-3-nitropyridine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuffs .

Safety and Hazards

The safety information for 2-Bromo-4-chloro-3-nitropyridine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

The primary target of 2-Bromo-4-chloro-3-nitropyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the SM cross-coupling reaction . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is characterized by its exceptionally mild and functional group tolerant conditions .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction, which is a critical process in organic synthesis . The downstream effects of this pathway involve the formation of carbon–carbon bonds, which is a fundamental process in the synthesis of various organic compounds .

Result of Action

The molecular and cellular effects of 2-Bromo-4-chloro-3-nitropyridine’s action are primarily related to its role in the SM cross-coupling reaction . By facilitating the formation of carbon–carbon bonds, it contributes to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of 2-Bromo-4-chloro-3-nitropyridine can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s action can be affected by the presence of other substances in the reaction environment, such as the organoboron reagent used in the SM cross-coupling reaction .

Propiedades

IUPAC Name |

2-bromo-4-chloro-3-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXLBYHDDCVJOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(chloromethyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2890413.png)

![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2890414.png)

![Ethyl 4-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2890418.png)

![2'-cyano-N-(cyanomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B2890419.png)

![N-Butyl-N,6,12-trimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2890421.png)

methanone](/img/structure/B2890427.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2890430.png)